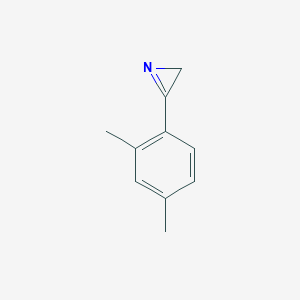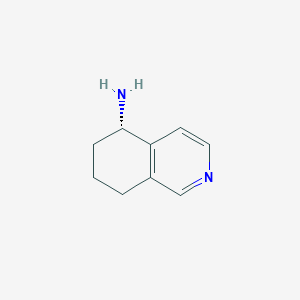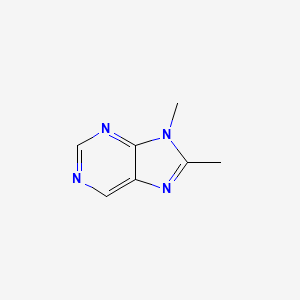
4-Fluoro-1-methylpyrazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methylpyrazole-5-methanol is a chemical compound with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a methanol group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyrazole-5-methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1-methylpyrazole-5-methanol using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpyrazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 4-fluoro-1-methylpyrazole-5-carboxylic acid.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of 4-substituted-1-methylpyrazole-5-methanol derivatives.
Scientific Research Applications
4-Fluoro-1-methylpyrazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpyrazole-5-methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A structurally similar compound without the fluorine atom.
1-Methylpyrazole-5-methanol: Similar structure but lacks the fluorine substitution.
4-Fluoropyrazole: Similar structure but lacks the methyl and methanol groups.
Uniqueness
4-Fluoro-1-methylpyrazole-5-methanol is unique due to the presence of both the fluorine atom and the methanol group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H7FN2O |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(4-fluoro-2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7FN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |
InChI Key |
VYACBQRAHDAYFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)



![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)


![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)

![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)

